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Compound of Interest

Compound Name: Amdiglurax

Cat. No.: B612045 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Amdiglurax, also known by its developmental codes ALTO-100 and formerly NSI-189, is an

investigational small molecule being developed for several neuropsychiatric disorders,

including major depressive disorder (MDD), bipolar depression, and post-traumatic stress

disorder (PTSD).[1][2] Classified as a benzylpiperazine-aminopyridine, Amdiglurax represents

a novel therapeutic approach, moving beyond traditional monoaminergic targets.[3] Its

proposed mechanism of action involves the stimulation of hippocampal neurogenesis and

modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway.[1][4] This

technical guide provides a detailed overview of its chemical properties, a plausible synthetic

route, its proposed mechanism of action, and a summary of key experimental data.

Chemical Structure and Properties
Amdiglurax is a synthetic compound characterized by a central methanone bridge linking a

benzyl-substituted piperazine ring to an aminopyridine core.[1]
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Identifier Value

IUPAC Name
(4-Benzylpiperazin-1-yl)-[2-(3-

methylbutylamino)pyridin-3-yl]methanone[1][5]

Developmental Codes ALTO-100, NSI-189[1][2]

Molecular Formula C₂₂H₃₀N₄O[1][6]

Molar Mass 366.509 g·mol⁻¹[1][6]

CAS Number 1270138-40-3[5][6]

SMILES
CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2

)CC3=CC=CC=C3[1]

InChI

InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-

20(9-6-11-23-21)22(27)26-15-13-25(14-16-

26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-

17H2,1-2H3,(H,23,24)[1]

Chemical Synthesis
While the specific, scaled-up manufacturing process for Amdiglurax is proprietary, a plausible

and chemically sound synthetic route can be devised based on its structure. The key

transformation is an amide bond formation between a substituted nicotinic acid core and 1-

benzylpiperazine.

Retrosynthetic Analysis
A retrosynthetic analysis of Amdiglurax identifies the primary disconnection at the amide bond.

This simplifies the molecule into two key precursors: 2-(3-methylbutylamino)nicotinic acid (1)

and the commercially available 1-benzylpiperazine (2).
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Caption: Retrosynthetic analysis of Amdiglurax.

Proposed Forward Synthesis
The forward synthesis involves the preparation of the nicotinic acid precursor followed by an

amide coupling reaction.

Synthesis of Precursor 1: 2-(3-methylbutylamino)nicotinic acid This intermediate can be

synthesized from 2-chloronicotinic acid via a nucleophilic aromatic substitution reaction with

isoamylamine (3-methyl-1-butylamine). The reaction is typically carried out in a suitable

solvent at elevated temperatures.

Amide Coupling The final step is the coupling of the synthesized carboxylic acid precursor

(1) with 1-benzylpiperazine (2). This is a standard amide bond formation that can be

achieved using various modern coupling reagents to ensure high yield and purity. The

carboxylic acid is first activated, commonly with a reagent like HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or a carbodiimide such as EDC (N-(3-Dimethylaminopropyl)-N′-

ethylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). The

activated species then reacts with the secondary amine of 1-benzylpiperazine to form the

final product, Amdiglurax.
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Step 1: Precursor Synthesis

Step 2: Amide Coupling
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Caption: Proposed synthetic pathway for Amdiglurax.

Mechanism of Action & Signaling Pathway
The exact molecular target of Amdiglurax remains unknown.[1] However, its mechanism is

believed to center on the enhancement of neuroplasticity by indirectly modulating the Brain-

Derived Neurotrophic Factor (BDNF) signaling cascade.[1] BDNF is a critical neurotrophin that

binds to the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling pathways

that are crucial for neuronal survival, growth, and synaptic plasticity.[1] Studies have shown that

Amdiglurax up-regulates neurogenic factors including BDNF and Stem Cell Factor (SCF),

leading to increased signaling through the TrkB pathway.[1] This ultimately promotes

hippocampal neurogenesis and synaptogenesis, processes thought to be impaired in

depressive disorders.
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Caption: Proposed signaling pathway for Amdiglurax.

Summary of Experimental Data
Preclinical Data
Preclinical studies in rodent models have demonstrated the neurogenic properties of

Amdiglurax.
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Experiment Model Dosing Regimen Key Finding

Hippocampal

Neurogenesis
Mice

30 mg/kg, daily oral

gavage for 28 days

Significant increase in

hippocampal cell

proliferation and

volume.[7]

Stroke Recovery Rats (MCAo model)

Daily oral

administration for 12

weeks

Significant

amelioration of motor

and neurological

deficits; increased

neurite outgrowth.[8]

Clinical Trial Data
Amdiglurax has been evaluated in several clinical trials for MDD, PTSD, and bipolar

depression.
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Phase Condition Dosing
Primary
Endpoint

Key Findings

Phase 1b MDD

40 mg QD, 40

mg BID, 40 mg

TID for 28 days

Safety and

Pharmacokinetic

s

Doses were well-

tolerated;

exploratory

analysis showed

effects on

depressive

symptoms.

Phase 2a MDD & PTSD
Daily oral tablets

for 8 weeks

Change from

baseline in

MADRS score

In MDD, patients

with a cognitive

biomarker

showed a

significantly

greater reduction

in MADRS

scores compared

to those without

the biomarker.

Phase 2b MDD

40 mg or 80 mg

daily for 12

weeks

Change from

baseline in

MADRS score

The 40 mg dose

showed a greater

reduction in

some secondary

cognitive and

depressive

symptom scores

versus placebo.

[9]

Phase 2b MDD Daily for 6 weeks Change from

baseline in

MADRS score

The study did not

meet its primary

endpoint; no

significant

improvement in

depressive

symptoms
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compared to

placebo in the

biomarker-

defined group.[6]

[10]

Phase 2b
Bipolar

Depression

40 mg BID for 6

weeks (ongoing)

Change from

baseline in

MADRS score

Study is ongoing

to assess

efficacy as an

adjunctive

treatment.[11]

Experimental Protocols
Preclinical: Rodent Model of Radiation-Induced
Cognitive Dysfunction

Objective: To assess the neuroprotective effects of Amdiglurax following fractionated brain

irradiation in rats.

Methodology:

Animal Model: Long-Evans rats were used.

Irradiation: Animals received a clinically relevant fractionated irradiation protocol.

Drug Administration: Following irradiation, animals were administered Amdiglurax (30

mg/kg) or vehicle daily via oral gavage for four weeks.[7] Animal weights were monitored

weekly to adjust dosing.[7]

Behavioral Testing: One week after the final dose, animals were subjected to a battery of

cognitive and behavioral tasks.[7]

Histological Analysis: Brain tissue was analyzed for markers of neurogenesis (e.g., BrdU

staining), hippocampal volume, and neuroinflammation.[7]
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Clinical: Phase 2b Study in Major Depressive Disorder
(NCT05712187)

Objective: To evaluate the efficacy and safety of ALTO-100 compared to placebo in adults

with MDD who are positive for a memory-based cognitive biomarker.[6][10]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study

conducted across 34 sites in the U.S.[6][10]

Methodology:

Screening & Biomarker Assessment: Potential participants (N=301 adults with MDD) were

screened for eligibility and assessed for a proprietary memory-based cognitive biomarker.

[6][10]

Randomization: Biomarker-positive patients were randomized to receive either ALTO-100

or a matching placebo.

Treatment: Participants received the assigned treatment orally for a 6-week double-blind

period.[10]

Primary Outcome Assessment: The primary efficacy endpoint was the change in the

Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to the end of

the 6-week treatment period.[10]

Safety Monitoring: Safety and tolerability were assessed throughout the study by

monitoring adverse events and other safety parameters.[10]
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Caption: Workflow for a biomarker-stratified clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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